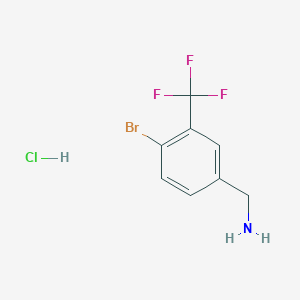

![molecular formula C23H23N3O4S2 B2470872 ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 307512-82-9](/img/structure/B2470872.png)

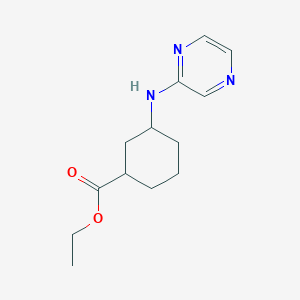

ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

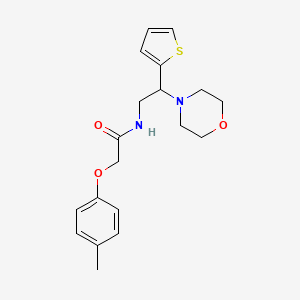

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has been used as an anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis

Thiophene has the molecular formula C4H4S and is considered to be a structural alert .Chemical Reactions Analysis

Thiophene was discovered as a contaminant in benzene . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C .Scientific Research Applications

Synthesis and Characterization

This compound has been involved in the synthesis and characterization of new quinazolines as potential antimicrobial agents. These quinazolines have shown effectiveness against various bacterial and fungal strains, indicating their potential in antimicrobial research (Desai, Shihora, & Moradia, 2007).

Chemical Rearrangements

Studies have examined the chemical behavior of related compounds in reactions, such as the rearrangement of 3-aminobenzo[b]thiophenes to tricyclic benzoisothiazoles. This kind of research helps in understanding the chemical properties and potential applications of the compound (Klimas, Beckert, Hartmann, & Görls, 2016).

Biological Activity

The compound has been part of the synthesis of novel cycloalkylthiophene-Schiff bases and their complexes, which have been tested for antibacterial and antifungal activities. These studies contribute to exploring new therapeutic agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Local Anesthetic and Antiarrhythmic Applications

There's also research on ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates as carticaine analogues for local anesthetic and antiarrhythmic activity, indicating potential medical applications (Al-Obaid, El-Subbagh, Al‐Shabanah, & Mahran, 1998).

Antibacterial Agent Synthesis

In the field of antibiotic research, the compound has been used in the synthesis of potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).

Antimicrobial and Antifungal Studies

Further, its derivatives have shown antimicrobial and antifungal potential, contributing to the development of new therapeutic compounds (Bombarda, Erba, Gelmi, & Pocar, 1992).

Anti-Cancer Research

Additionally, a derivative of the compound has shown potent cytotoxic activity against various human cancer cell lines, highlighting its potential in cancer treatment research (Riadi et al., 2021).

Mechanism of Action

Target of Action

The primary targets of the compound, also known as Oprea1_450890, AB00685123-01, STL265122, or ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, are currently unknown

Mode of Action

It is known that the compound contains a quinazolin-2-yl sulfanyl group, which may interact with biological targets in a specific manner .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Future Directions

Properties

IUPAC Name |

ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-3-12-26-21(28)14-8-5-6-10-16(14)24-23(26)31-13-18(27)25-20-19(22(29)30-4-2)15-9-7-11-17(15)32-20/h3,5-6,8,10H,1,4,7,9,11-13H2,2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEPVFFJPVVDGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-ethylsulfonylbenzamide](/img/structure/B2470790.png)

![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2470792.png)

![N-[2-(2,3-Dihydroindol-1-yl)propyl]prop-2-enamide](/img/structure/B2470796.png)

![N-[1-(Furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-yl]prop-2-enamide](/img/structure/B2470811.png)